Crotonic acid betaine

Descripción general

Descripción

Crotonic acid (IUPAC name: (2E)-2-butenoic acid) is an α,β-unsaturated carboxylic acid with the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol . It exists as a colorless crystalline solid with a pKa of 4.69, enabling partial dissociation in aqueous solutions . Its structure features a conjugated double bond (C=C) adjacent to the carboxylic acid group, making it reactive in acid-catalyzed condensation and oxidation reactions .

Mecanismo De Acción

Target of Action

Crotonobetaine primarily targets the enzyme carnitine dehydratase . This enzyme plays a crucial role in the biosynthesis of L-carnitine, a compound widely used in pharmaceutical, cosmetic, and food industries .

Mode of Action

Crotonobetaine interacts with its target, carnitine dehydratase, through a process known as hydration . In this process, L-carnitine is biosynthesized from crotonobetaine under the action of carnitine dehydratase . Furthermore, L-carnitine is transformed into palmitoyl-L-carnitine by lipase .

Biochemical Pathways

Crotonobetaine is involved in the carnitine metabolism and ABC transporters . The compound is transformed into L-carnitine through the action of carnitine dehydratase . This transformation is part of a reversible hydration reaction . The process also involves the conversion of L-carnitine into palmitoyl-L-carnitine by lipase .

Pharmacokinetics

It’s known that the compound is involved in carnitine metabolism, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with carnitine .

Result of Action

The action of crotonobetaine results in the biosynthesis of L-carnitine . This is significant because L-carnitine is a valuable compound with wide-ranging applications in various industries . The yield of L-carnitine from crotonobetaine can be quite high, with one study reporting a molar yield of total L-carnitine of 87.2% .

Action Environment

The action of crotonobetaine is influenced by environmental factors. For instance, the biotransformation of crotonobetaine into L-carnitine can continue even under aerobic conditions . This overcomes the main environmental restriction to carnitine metabolism expression . The use of specific reaction mediums, such as [Bmim]PF6 ionic liquid, can also enhance the biosynthesis of L-carnitine from crotonobetaine .

Análisis Bioquímico

Biochemical Properties

Crotonobetaine interacts with several enzymes and proteins. One of the key enzymes it interacts with is carnitine dehydratase . This enzyme catalyzes the hydration of Crotonobetaine, leading to the biosynthesis of L-carnitine .

Cellular Effects

The effects of Crotonobetaine on cellular processes are primarily related to its role in L-carnitine production. L-carnitine is crucial for the transport of fatty acids from the cytosol into the mitochondria, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, Crotonobetaine exerts its effects through its conversion to L-carnitine. This process involves the action of carnitine dehydratase, which hydrates Crotonobetaine to produce L-carnitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crotonobetaine can change over time. For instance, the conversion of Crotonobetaine to L-carnitine can be continued in a reversible hydration reaction .

Metabolic Pathways

Crotonobetaine is involved in the metabolic pathway of L-carnitine biosynthesis. It interacts with the enzyme carnitine dehydratase in this process .

Actividad Biológica

Crotonic acid betaine, also known as crotonobetaine, is a quaternary ammonium compound derived from crotonic acid. It plays a significant role in various biological processes, particularly in the metabolism of L-carnitine, which is crucial for fatty acid transport and energy production in cells. This article reviews the biological activity of this compound, focusing on its biochemical interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

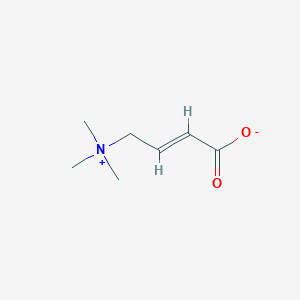

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- IUPAC Name : 4-(trimethylammonio)but-2-enoate

This compound exists as a zwitterion at physiological pH, making it an effective osmoprotectant and metabolic intermediate.

Role in Carnitine Metabolism

This compound is primarily involved in the biosynthesis of L-carnitine through its interaction with the enzyme carnitine dehydratase . The conversion process can be summarized as follows:

- Hydration Reaction : Crotonobetaine undergoes hydration to form L-carnitine.

- Enzymatic Interaction : The enzyme carnitine dehydratase catalyzes this transformation, highlighting crotonobetaine's role as an essential substrate in carnitine metabolism.

This pathway is critical for the transport of fatty acids into mitochondria for β-oxidation, thereby influencing energy metabolism and overall cellular function.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance:

- Essential oils from Croton species , which contain compounds related to crotonobetaine, have demonstrated anti-inflammatory actions in vivo (Oliveira-Tintino et al., 2018).

- Studies on Croton rhamnifolioides revealed that its essential oil showed anti-inflammatory effects when complexed with β-cyclodextrin (Martins et al., 2020).

Antioxidant Activity

This compound has been associated with antioxidant properties, which can help mitigate oxidative stress in various biological systems. This was evidenced by studies showing that betaine structural analogs possess antioxidant capabilities (PMID: 34572656).

Osmoprotective Effects

As an osmolyte, this compound protects cells from osmotic stress caused by changes in salinity or dehydration. This property is particularly valuable in microbial and plant systems where environmental conditions fluctuate.

Metabolomic Analysis

A study involving the fermentation of Neopyropia yezoensis with Aspergillus oryzae demonstrated significant production changes of betaine analogs over time:

- Betaine Production : Increased from 65.80 µg/mL at 6 hours to 630.32 µg/mL at 72 hours.

- Carnitine Production : Rose from non-detectable levels to 53.36 µg/mL over the same period.

| Metabolite | 6 h | 12 h | 24 h | 48 h | 72 h |

|---|---|---|---|---|---|

| Betaine | 65.80 | 219.75 | 665.76 | 611.34 | 630.32 |

| Carnitine | Appear | 1.50 | 12.50 | 43.10 | 53.36 |

This study highlights the dynamic nature of this compound's production and its potential health benefits through fermentation processes.

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

- Anti-inflammatory Treatments : Its derivatives are being explored for their efficacy in treating inflammatory conditions.

- Metabolic Disorders : Given its role in fatty acid metabolism, crotonobetaine may be beneficial in managing metabolic disorders such as obesity and diabetes.

Safety and Toxicology

While this compound exhibits numerous beneficial properties, further research is needed to fully understand its safety profile and potential toxicity levels in humans.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Crotonic acid betaine, chemically known as 4-(trimethylammonio)but-2-enoate, is a zwitterionic compound characterized by its unique structure that incorporates both an ammonium and a carboxylate group. This structure contributes to its solubility and reactivity, making it suitable for various applications in biological and chemical processes .

Nutritional Applications

Animal Nutrition:

Recent studies have highlighted the role of this compound in animal nutrition, particularly in improving gut health and fermentation processes. For instance, research conducted on Iberian pigs demonstrated that dietary supplementation with betaine positively influenced short-chain fatty acid (SCFA) production during fermentation, enhancing overall gut microbiota composition under heat stress conditions . The findings indicated increased acetate and butyrate production, which are beneficial for intestinal health.

| Treatment | Total SCFA (µmol/g) | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) |

|---|---|---|---|---|

| Control | 8835 ± 746 | 4619 ± 455 | 2496 ± 421 | 1669 ± 117 |

| Betaine | 8539 ± 1457 | 4711 ± 943 | 1873 ± 464 | 1877 ± 124 |

| Zinc | 7474 ± 687 | 4014 ± 347 | 1832 ± 328 | 1546 ± 141 |

Human Nutrition:

In human health contexts, this compound is noted for its potential role in metabolic pathways. While it is not a naturally occurring metabolite, it has been identified in human blood following exposure to this compound or its derivatives . Its incorporation into dietary supplements could provide benefits related to metabolic health and performance enhancement.

Agricultural Applications

Plant Growth Promotion:

this compound has been explored for its effects on plant growth and stress resistance. Studies indicate that betaine can enhance osmotic adjustment in plants under stress conditions, promoting better growth and yield . The compound's ability to stabilize proteins and cellular structures during stress makes it a candidate for use in agricultural biostimulants.

Industrial Applications

Chemical Synthesis:

In the chemical industry, this compound is utilized as an intermediate in the synthesis of various compounds. Its reactivity allows it to participate in reactions that yield valuable products such as amino acids and other organic compounds . The compound's unique properties make it suitable for developing new materials with specific functionalities.

Case Study: Impact on Animal Health

A study involving heat-stressed Iberian pigs demonstrated that supplementation with this compound significantly altered the fermentation patterns in the gut. The results showed an increase in beneficial SCFA production, which may improve overall gut health and nutrient absorption . This research underscores the potential of this compound as a nutritional supplement in livestock management.

Case Study: Plant Stress Resistance

Research on sugar beet plants treated with this compound indicated enhanced resistance to post-harvest diseases. The treated plants exhibited improved microbial profiles and metabolomic traits associated with stress resistance, suggesting that this compound could be effectively used as a biostimulant in agriculture .

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the effects of crotonic acid betaine on lipid metabolism?

- Methodological Answer : HepG2 cells treated with fatty acids (e.g., palmitate/oleate mixtures) are widely used to investigate lipid metabolism. Researchers can culture cells with this compound and measure lipid accumulation via Oil Red O staining or triglyceride assays. Mitochondrial activity can be assessed using respirometry or ATP production assays .

- Key Table :

| Model System | Key Metrics | Analytical Methods |

|---|---|---|

| HepG2 Cells | Lipid accumulation, mitochondrial activity | Oil Red O, ATP assays |

Q. What analytical techniques are recommended for characterizing this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying this compound, particularly when paired with sulfuric acid digestion protocols. Fourier-transform infrared spectroscopy (FT-IR) can identify functional groups (e.g., carboxylate or betaine moieties) in purified samples .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanisms by which this compound modulates mitochondrial activity?

- Methodological Answer : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathways affected by this compound. Targeted gene silencing (e.g., siRNA for fatty acid oxidation genes like CPT1A) can validate mechanistic links. Mitochondrial membrane potential assays (e.g., JC-1 staining) and oxygen consumption rate (OCR) measurements provide functional insights .

- Key Table :

| Technique | Application | Outcome Metrics |

|---|---|---|

| RNA-seq | Pathway enrichment analysis | Differentially expressed genes |

| LC-MS Metabolomics | Identification of metabolic intermediates | Altered metabolite levels |

Q. What strategies can resolve contradictory findings regarding this compound’s dual role in fatty acid synthesis and oxidation?

- Methodological Answer : Conduct dose-response and time-course experiments to identify context-dependent effects. Use systematic reviews (e.g., PRISMA guidelines) to synthesize existing data, and apply meta-analysis to reconcile discrepancies. Confounding variables (e.g., cell type, betaine concentration) should be rigorously controlled .

Q. How does this compound differ structurally and functionally from other betaine derivatives like 5-AVAB?

- Methodological Answer : Compare NMR spectra or X-ray crystallography data to resolve structural differences. Functional assays (e.g., lipid oxidation rates in cardiomyocytes for 5-AVAB vs. hepatocytes for this compound) can highlight tissue-specific effects. Cross-referential studies using knockout models (e.g., BCO1 for betaine metabolism) are also critical .

Q. Methodological Frameworks

Q. How can researchers ensure their study on this compound aligns with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : HepG2 cells or murine hepatocytes.

- Intervention : this compound treatment at physiologically relevant doses.

- Comparison : Untreated controls or other betaine derivatives.

- Outcome : Changes in lipid droplet size, mitochondrial DNA content.

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s effects on metabolic parameters?

- Methodological Answer : Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Central composite design (CCD) optimizes experimental conditions (e.g., betaine concentration, treatment duration). Data should be normalized to internal controls (e.g., housekeeping genes for qPCR) and reported with effect sizes .

Comparación Con Compuestos Similares

Structural and Functional Differences

Crotonic Acid vs. Betaine Derivatives

Production Efficiency

Thermal and Chemical Stability

- Crotonic Acid : Acid-catalyzed aldol condensation occurs in aqueous media at low pH, limiting its stability in acidic environments .

- Betaine Derivatives :

Key Research Findings and Contradictions

Thermal Behavior : While crotonic acid and betaines both undergo thermal decomposition, their products differ significantly. For example, phosphorus-betaine mimics sulfur compounds but diverges from nitrogen-based betaines .

Biological Effects : Dietary betaine reduces acylcarnitines in the presence of fish oil, similar to high-fat diets in rats, yet it paradoxically increases body weight in renal-impaired cats .

Solvent-Dependent Reactivity : Crotonic acid yields vary widely with solvent choice (e.g., 91% in acetic acid vs. 54% in γ-valerolactone) due to pH and condensation effects .

Propiedades

Número CAS |

927-89-9 |

|---|---|

Fórmula molecular |

C7H13NO2 |

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

4-(trimethylazaniumyl)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3 |

Clave InChI |

GUYHPGUANSLONG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=CC(=O)[O-] |

SMILES isomérico |

C[N+](C)(C)C/C=C/C(=O)[O-] |

SMILES canónico |

C[N+](C)(C)CC=CC(=O)[O-] |

Sinónimos |

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Inner Salt; (3-Carboxyallyl)trimethylammonium Hydroxide Inner Salt; Croton Betaine; Crotonic Acid Betaine; CrOTONYLBETAINE(CARNITINE IMPURITY) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.